6-Amino-3-(1,3-benzodioxol-5-yl)-4-(3-bromo-5-ethoxy-4-hydroxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
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Overview
Description
6-Amino-3-(1,3-benzodioxol-5-yl)-4-(3-bromo-5-ethoxy-4-hydroxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile is a complex organic compound that belongs to the class of dihydropyrano[2,3-c]pyrazoles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-3-(1,3-benzodioxol-5-yl)-4-(3-bromo-5-ethoxy-4-hydroxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds such as benzodioxole derivatives and bromo-ethoxy-hydroxyphenyl derivatives. These intermediates are then subjected to cyclization reactions under specific conditions to form the final dihydropyrano[2,3-c]pyrazole structure.
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert certain functional groups within the compound to their reduced forms.
Substitution: Various substitution reactions can occur, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of quinones, while reduction may yield alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it valuable in synthetic organic chemistry.
Biology
Biologically, dihydropyrano[2,3-c]pyrazoles have shown potential as enzyme inhibitors, antimicrobial agents, and anticancer compounds. Research into this specific compound may reveal similar biological activities.
Medicine
In medicine, compounds with similar structures have been investigated for their therapeutic potential. This compound could be explored for its efficacy in treating various diseases, including cancer, infections, and inflammatory conditions.
Industry
Industrially, such compounds may find applications in the development of new materials, pharmaceuticals, and agrochemicals.
Mechanism of Action
The mechanism of action of 6-Amino-3-(1,3-benzodioxol-5-yl)-4-(3-bromo-5-ethoxy-4-hydroxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile would likely involve interaction with specific molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. Detailed studies would be required to elucidate the exact pathways and molecular interactions involved.
Comparison with Similar Compounds
Similar Compounds
Dihydropyrano[2,3-c]pyrazoles: Compounds with similar core structures but different substituents.
Benzodioxole Derivatives: Compounds containing the benzodioxole moiety.
Bromo-ethoxy-hydroxyphenyl Derivatives: Compounds with similar phenyl ring substitutions.
Uniqueness
The uniqueness of 6-Amino-3-(1,3-benzodioxol-5-yl)-4-(3-bromo-5-ethoxy-4-hydroxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile lies in its specific combination of functional groups and structural features. This unique arrangement may confer distinct biological activities and chemical reactivity, setting it apart from other similar compounds.
Properties
CAS No. |
421584-79-4 |
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Molecular Formula |
C22H17BrN4O5 |
Molecular Weight |
497.3 g/mol |
IUPAC Name |
6-amino-3-(1,3-benzodioxol-5-yl)-4-(3-bromo-5-ethoxy-4-hydroxyphenyl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile |
InChI |
InChI=1S/C22H17BrN4O5/c1-2-29-16-7-11(5-13(23)20(16)28)17-12(8-24)21(25)32-22-18(17)19(26-27-22)10-3-4-14-15(6-10)31-9-30-14/h3-7,17,28H,2,9,25H2,1H3,(H,26,27) |
InChI Key |
CQYQABPTXGOLRY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C2C(=C(OC3=NNC(=C23)C4=CC5=C(C=C4)OCO5)N)C#N)Br)O |
Origin of Product |
United States |
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